2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide
Description
This compound features a benzoxazole core linked via an acetamide bridge to a phenyl ring substituted with a 6-methylpyridazin-3-yloxy group. Such structural attributes suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to heterocyclic motifs .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-13-9-10-20(23-22-13)26-15-6-4-5-14(11-15)21-19(25)12-17-16-7-2-3-8-18(16)27-24-17/h2-11H,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUJYJLTIVFRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]isoxazole core, followed by the introduction of the pyridazine ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and purification techniques, is crucial for achieving consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interfere with signal transduction pathways, resulting in altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocycle Variations
Benzoxazole vs. Benzothiazole Derivatives The European patent (EP3 348 550A1) describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted-phenyl)acetamides (e.g., methoxy or trifluoromethylphenyl derivatives) .
Pyridazine vs. Pyrimidine/Oxadiazole Substituents In synthesized derivatives from , pyrimidine-4-yl or oxadiazole groups are attached to benzoxazinone rings . The user’s compound incorporates a pyridazine ring (two adjacent nitrogen atoms), which offers distinct hydrogen-bonding geometry compared to pyrimidine (meta-positioned nitrogens) or oxadiazole (five-membered ring with two nitrogens). This may influence target selectivity in kinase or protease inhibition.
Substituent Effects
The methyl group on the pyridazine in the user’s compound may reduce metabolic oxidation compared to trifluoromethyl groups in patent compounds, which are more resistant to enzymatic degradation but may pose toxicity risks.
Research Findings and Implications
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzoxazole family, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:
- Formation of the Benzoxazole Ring : This is achieved through cyclization reactions involving o-aminophenol and carboxylic acids.
- Introduction of the Pyridazine Moiety : This can be accomplished via nucleophilic aromatic substitution using halogenated pyridazines.
- Final Assembly : The acetamide group is introduced to complete the structure.
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. For example, a study reported minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml for related benzoxazole compounds against these pathogens .
Anticancer Potential
The anticancer activity of benzoxazole derivatives has also been explored extensively. In particular, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that these compounds may interact with specific molecular targets involved in cancer progression .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites or allosteric sites, disrupting normal metabolic processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways critical for cellular function and survival.
Case Studies
Several studies have investigated the biological activity of benzoxazole derivatives similar to the compound :
- Antimicrobial Study : A series of benzoxazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited greater potency than standard antibiotics .
- Anticancer Research : A study focusing on a related benzoxazole derivative demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
